N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Beschreibung

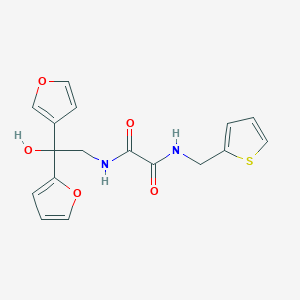

This oxalamide derivative features a central oxalamide (N,N'-disubstituted oxalic acid diamide) scaffold with two distinct substituents:

- N1-substituent: A 2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl group, incorporating two furan rings and a hydroxylated ethyl chain.

- N2-substituent: A thiophen-2-ylmethyl group, introducing sulfur-containing aromaticity.

However, its specific biological activity and toxicology remain uncharacterized in the provided evidence.

Eigenschaften

IUPAC Name |

N'-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S/c20-15(18-9-13-3-2-8-25-13)16(21)19-11-17(22,12-5-7-23-10-12)14-4-1-6-24-14/h1-8,10,22H,9,11H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSHDIJMGIPNHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)(C3=COC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that incorporates both furan and thiophene rings, which are known for their diverse biological activities. The unique structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is . It exhibits a molecular weight of approximately 366.42 g/mol. The compound features two furan rings, a hydroxyethyl group, and a thiophene moiety, which may contribute to its biological activity through various mechanisms.

Antioxidant Activity

Research has indicated that compounds containing furan and thiophene rings often exhibit significant antioxidant properties. For instance, the DPPH assay has been employed to evaluate the antioxidant potential of similar compounds. These studies have shown that derivatives with furan and thiophene structures can effectively scavenge free radicals, thereby protecting cells from oxidative stress .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various studies. Compounds with similar structural motifs have demonstrated activity against a range of bacteria and fungi. For example, the minimum inhibitory concentration (MIC) values for related oxalamide derivatives have been reported to be effective against pathogens like Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety and therapeutic potential of new compounds. In vitro studies on derivatives of this compound have shown low cytotoxicity levels, with CC50 values exceeding 100 μM in various cell lines such as Vero and MDCK cells . This suggests that this compound may be a promising candidate for further pharmacological exploration.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with biological targets through hydrogen bonding and π–π stacking interactions facilitated by its aromatic rings. The presence of the thiophene moiety may enhance these interactions, potentially leading to improved binding affinities for target proteins involved in disease processes .

Case Studies

- Antiviral Activity : A study investigating similar furan-containing compounds found that they exhibited inhibitory effects on viral proteases, suggesting that this compound could also possess antiviral properties .

- Antimicrobial Efficacy : In another study, derivatives were tested against clinical isolates of Pseudomonas aeruginosa, revealing promising antibacterial activity with MIC values comparable to established antibiotics .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features

The compound’s uniqueness lies in its furan-thiophene hybrid system and hydroxyethyl linker , distinguishing it from other oxalamides. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Substituent-Driven Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.